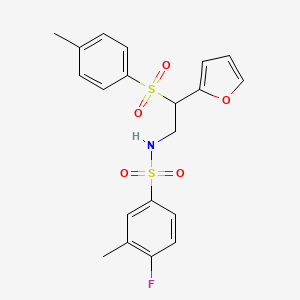

![molecular formula C6H9LiN2O3 B2992904 Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate CAS No. 2490412-91-2](/img/structure/B2992904.png)

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

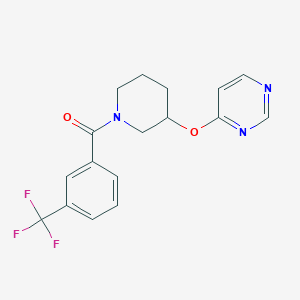

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate, also known as HEDA-Li, is a derivative of diazirine-containing molecules. It has a CAS Number of 2490412-91-2 .

Molecular Structure Analysis

The molecular formula of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is C6H9LiN2O3. Its molecular weight is 164.09 .Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Compounds

One application involves the synthesis of enantiomerically pure deoxy- and aminodeoxyfuranosides, highlighting the utility of related lithium compounds in the formation of complex organic structures. Such processes are crucial for the development of pharmaceuticals and biologically active molecules (Gräf & Braum, 1993).

Photopolymerization and Material Science

Another study demonstrates the use of lithium-based compounds in photopolymerization processes. This research is significant for creating biomaterials, especially in the field of three-dimensional cell encapsulation for tissue engineering. The use of specific lithium compounds allows for rapid polymerization of monomers into hydrogels while maintaining high cell viability, showcasing their potential in biomedical applications (Fairbanks et al., 2009).

Catalysis and Polymerization

Lithium compounds also find applications in catalysis, particularly in the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. This process is essential for sustainable materials science, offering a route to environmentally friendly plastics (Ko & Lin, 2001).

Organometallic Chemistry and Ligand Design

Research into lithium organometallic compounds extends to the design of lithium-selective crown ethers for applications in separation processes and battery technology. These compounds demonstrate high selectivity for lithium ions, which is critical in lithium-ion battery recycling and the purification of lithium from other metals (Torrejos et al., 2017).

Crystal Structure Analysis

Finally, studies on the crystal structures of solvated lithium enolates provide insights into the coordination chemistry of lithium compounds. Understanding these structures is vital for designing new materials with specific electronic or catalytic properties (Amstutz et al., 1981).

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound contains a diazirine group . Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . They can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents . They are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Biochemical Pathways

Given the presence of the diazirine group, it is likely that the compound may interact with various biochemical pathways through the formation of carbenes and subsequent insertion into various bonds .

Pharmacokinetics

It is known that the compound is a powder at room temperature and is stored at 4 degrees celsius . This information may suggest certain characteristics about its stability and solubility, which could impact its bioavailability.

Result of Action

Given its diazirine group, it may be involved in the formation of carbenes and subsequent insertion into various bonds, potentially leading to a variety of molecular and cellular effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. For Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate, it is known that the compound is stored at 4 degrees Celsius , suggesting that temperature may be an important factor in its stability.

Eigenschaften

IUPAC Name |

lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.Li/c9-4-3-6(7-8-6)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSUQMMFBOSTDT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CC1(N=N1)CCO)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2992830.png)

![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)

![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)

![2-Oxo-4-[3-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2992840.png)

![2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2992844.png)